REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2].[Br:10]Br>>[Br-:10].[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[C:1](=[O:3])[CH2:2][N+:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=NC=CC=C1
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
CHCl
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
then washed with dilute aqueous NaHCO3 /Na2S2 O3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 200 mL of tetrahydrofuran (THF)
|
Type
|
ADDITION
|
Details
|
30 mL of pyridine is added
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is refluxed for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].N1=C(C=CC=C1)C(C[N+]1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |